molecular formula C18H14KNO3 B066278 Oxaprozin Potassium CAS No. 174064-08-5

Oxaprozin Potassium

Cat. No.: B066278
CAS No.: 174064-08-5
M. Wt: 331.4 g/mol
InChI Key: QTAQWNSMRSLSCG-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxaprozin potassium involves the reaction of oxaprozin with potassium hydroxide. The process typically includes dissolving oxaprozin in a suitable solvent, such as ethanol or methanol, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaprozin derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

Oxaprozin potassium has a wide range of scientific research applications:

Mechanism of Action

The anti-inflammatory effects of oxaprozin potassium are believed to be due to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which leads to the blockage of prostaglandin synthesis. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting their synthesis, this compound reduces inflammation and alleviates pain .

Comparison with Similar Compounds

Uniqueness: Oxaprozin potassium is unique due to its specific chemical structure, which includes a diphenyl oxazole moiety. This structure contributes to its distinct pharmacological profile, including its long half-life and high bioavailability .

Properties

CAS No.

174064-08-5

Molecular Formula

C18H14KNO3

Molecular Weight

331.4 g/mol

IUPAC Name

potassium;3-(4,5-diphenyl-1,3-oxazol-2-yl)propanoate

InChI

InChI=1S/C18H15NO3.K/c20-16(21)12-11-15-19-17(13-7-3-1-4-8-13)18(22-15)14-9-5-2-6-10-14;/h1-10H,11-12H2,(H,20,21);/q;+1/p-1

InChI Key

QTAQWNSMRSLSCG-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

Isomeric SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=N2)CCC(=O)[O-])C3=CC=CC=C3.[K+]

Key on ui other cas no.

174064-08-5

Synonyms

Oxaprozin, potassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxaprozin Potassium
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